Protoapigenin

Description

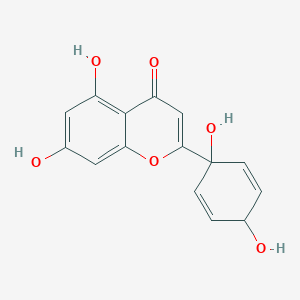

Structure

3D Structure

Properties

Molecular Formula |

C15H12O6 |

|---|---|

Molecular Weight |

288.25 g/mol |

IUPAC Name |

2-(1,4-dihydroxycyclohexa-2,5-dien-1-yl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C15H12O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-8,16-18,20H |

InChI Key |

BXZYQTCXZAHTCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C=CC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Protoapigenin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoapigenin is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly in the realm of oncology. As a derivative of the widely studied flavone apigenin, this compound exhibits a unique chemical scaffold that contributes to its distinct biological activities. This technical guide provides an in-depth overview of this compound's chemical properties, key experimental protocols for its synthesis and biological evaluation, and an exploration of its putative mechanisms of action.

Chemical Structure and Nomenclature

This compound is characterized by a flavone backbone with a p-quinol moiety on its B-ring, a structural feature that distinguishes it from apigenin.

Chemical Structure:

IUPAC Name: 2-(1,4-dihydroxycyclohexa-2,5-dien-1-yl)-5,7-dihydroxychromen-4-one

Molecular Formula: C₁₅H₁₂O₆

Molecular Weight: 288.25 g/mol

Physicochemical and Biological Data

The following table summarizes key quantitative data reported for this compound.

| Parameter | Value | Cell Lines | Reference |

| IC₅₀ (Antitumor Activity) | 0.27 - 3.88 µg/mL | HepG2, Hep3B, MCF-7, A549, MDA-MB-231 | Hunyadi et al., 2011 |

| Molecular Weight | 288.25 g/mol | N/A | |

| Hydrogen Bond Donor Count | 4 | N/A | |

| Hydrogen Bond Acceptor Count | 6 | N/A | |

| Topological Polar Surface Area | 107 Ų | N/A |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays to evaluate its biological activity.

One-Step Synthesis of Protoapigenone from Apigenin

This protocol describes the direct semi-synthesis of protoapigenone via oxidative dearomatization of apigenin using [bis(trifluoroacetoxy)iodo]benzene (PIFA).

Materials:

-

Apigenin

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, deionized

-

Methanol (MeOH), HPLC grade

-

Sephadex LH-20

-

Solid-phase extraction (SPE) C18 cartridges

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve apigenin in a 9:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Oxidation: To the stirred solution, add 2 equivalents of PIFA at room temperature (25 °C).

-

Reaction Monitoring: Allow the reaction to stir for 90 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Purification:

-

Solid-Phase Extraction (SPE): Load the aqueous residue onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove water-soluble impurities. Elute the product with methanol.

-

Gel Chromatography: Concentrate the methanolic eluate and purify further using a Sephadex LH-20 column, eluting with methanol to yield pure protoapigenone.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

MTT Assay for Cell Viability

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

70% Ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20 °C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., ModFit LT, FlowJo).

Putative Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, its structural similarity to apigenin suggests that it may modulate similar intracellular signaling pathways critical for cancer cell proliferation, survival, and apoptosis. The diagram below illustrates the potential interplay between this compound and the PI3K/Akt/mTOR and MAPK signaling cascades.

Conclusion

This compound stands out as a promising natural compound with significant anti-cancer potential. Its unique chemical structure and ability to induce apoptosis and cell cycle arrest in cancer cells warrant further investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic applications of this intriguing flavonoid. Further studies are essential to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

The Vanguard of Flavonoids: A Technical Guide to the Natural Sources and Mechanisms of Protoapigenin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoapigenin and its analogs represent a novel and promising class of flavonoids characterized by a unique p-quinol moiety in their B-ring. This structural feature imparts significant biological activities, particularly potent cytotoxic effects against various cancer cell lines, distinguishing them from more common flavonoids like apigenin. This technical guide provides an in-depth exploration of the natural sources of these compounds, methodologies for their extraction and characterization, and a detailed look into their mechanisms of action, with a focus on the signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Natural Sources of this compound and Its Analogs

The primary and most well-documented natural source of this compound and its related analogs is the fern Thelypteris torresiana (Gaudich.) Alston, also known by its synonym Macrothelypteris torresiana (Gaudich.) Ching.[1][2][3][4][5][6][7][8][9] This fern is native to tropical and subtropical regions of Africa and Asia and has been introduced to other parts of the world.[6]

Table 1: this compound and Its Analogs Isolated from Thelypteris torresiana

| Compound | Plant Part | Reference(s) |

| This compound | Whole plant, Aerial parts | [1][2][3] |

| Protoapigenone | Whole plant | [1][3][5] |

| 5',6'-dihydro-6'-methoxyprotoapigenone | Whole plant | [1][3] |

| This compound 4'-O-beta-D-glucoside | Whole plant | [1][3][4] |

| Flavotorresin | Not specified | [8][9][10][11] |

| 2'-hydroxy-2',3'-dihydroprotoapigenone acetonide | Not specified | - |

| 2',6'-dimethoxy-tetrahydroprotoapigenone | Not specified | - |

| Tetrahydroprotoapigenone | Not specified | - |

Note: Quantitative yield data for these compounds from natural sources is not extensively reported in the available literature. The isolation of these compounds is often guided by bioactivity assays rather than large-scale production from the plant material.

While Thelypteris torresiana is the principal identified source, the broader family of ferns and other plant species may yet prove to be reservoirs of these unique flavonoids. Further phytochemical screening of related species is warranted to expand the known natural sources of this compound and its analogs.

Experimental Protocols

The isolation and characterization of this compound and its analogs from Thelypteris torresiana involve a multi-step process combining extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methodologies reported in the scientific literature.

General Workflow for Extraction and Isolation

The overall process begins with the collection and preparation of the plant material, followed by solvent extraction, partitioning, and a series of chromatographic separations to isolate the compounds of interest.

Detailed Methodologies

2.2.1. Plant Material and Extraction

-

Collection and Preparation: The aerial parts or whole plant of Thelypteris torresiana are collected, washed with water to remove debris, and air-dried in the shade. The dried plant material is then ground into a fine powder.[12]

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus with a polar solvent such as methanol or ethanol.[3] This process is carried out for several hours to ensure the efficient extraction of flavonoids.

2.2.2. Fractionation

-

Concentration: The crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The flavonoid compounds, including this compound and its analogs, are typically enriched in the ethyl acetate and n-butanol fractions.

2.2.3. Purification

-

Silica Gel Column Chromatography: The bioactive fractions (e.g., ethyl acetate fraction) are subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions rich in the target compounds are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a solvent such as methanol to elute the compounds.[13][14]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

2.2.4. Characterization

The structures of the purified compounds are elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.[1][3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.[1][3]

-

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy provides information about the chromophoric system of the flavonoids.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Signaling Pathways and Mechanism of Action

Protoapigenone, the most studied analog of this compound, exerts its potent cytotoxic effects in cancer cells primarily through the induction of apoptosis. This process is intricately linked to the generation of oxidative stress and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Protoapigenone-Induced Apoptosis via Oxidative Stress and MAPK Activation

Protoapigenone treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), which acts as a key upstream signaling molecule. The surge in ROS triggers the activation of three major MAPK pathways: the Extracellular signal-regulated Kinase (ERK), the c-Jun N-terminal Kinase (JNK), and the p38 MAPK pathway. The activation of these kinases is a critical step in the apoptotic cascade initiated by protoapigenone.

The upstream activation of JNK and p38 in response to protoapigenone involves the phosphorylation of their respective MAPK Kinases (MAPKKs), namely MKK4 for JNK1/2 and MKK3/6 for p38.[15]

Downstream Effectors of MAPK Signaling in Protoapigenone-Induced Apoptosis

Once activated, the JNK and p38 pathways propagate the apoptotic signal by modulating the activity of various downstream effector molecules.

Activated JNK can translocate to the nucleus and phosphorylate transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[15][16][17] In the cytoplasm, JNK can phosphorylate and activate pro-apoptotic Bcl-2 family members like BIM and BID, and inhibit anti-apoptotic members like Bcl-2 and Bcl-xL.[2][16] This shifts the balance towards apoptosis, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

Activated p38 can also phosphorylate and activate pro-apoptotic Bcl-2 family members and contribute to the apoptotic process.[11][12][18] The combined action of these pathways culminates in the execution of apoptosis.

Conclusion and Future Directions

This compound and its analogs, primarily sourced from the fern Thelypteris torresiana, are a class of flavonoids with significant potential in drug development, particularly in oncology. Their unique chemical structure underpins their potent pro-apoptotic activity, which is mediated through the induction of oxidative stress and the activation of MAPK signaling pathways.

While the foundational knowledge of their natural sources and mechanism of action has been established, several areas require further investigation. The lack of comprehensive quantitative data on the abundance of these compounds in their natural source highlights a need for more detailed phytochemical analyses. Furthermore, the development of optimized and scalable extraction and purification protocols is crucial for advancing preclinical and clinical research. The exploration of a wider range of plant species for these compounds could also unveil new and more abundant natural sources. A deeper understanding of the intricate downstream targets of the signaling pathways they modulate will be instrumental in elucidating their full therapeutic potential and in the rational design of novel, highly effective anticancer agents.

References

- 1. New cytotoxic flavonoids from Thelypteris torresiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genesandcancer.com [genesandcancer.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel flavonoids of Thelypteris torresiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Biosynthesis of Protoapigenin in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of protoapigenin, a flavonoid with significant therapeutic potential, in plants. Directed at researchers, scientists, and drug development professionals, this document outlines the putative enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation. It also furnishes detailed experimental protocols and presents quantitative data where available to facilitate further investigation and potential biotechnological applications.

Introduction

This compound, a flavonoid first isolated from the fern Thelypteris torresiana, has garnered considerable interest for its potent biological activities. Structurally related to the common flavonoid apigenin, this compound is distinguished by a p-quinol moiety on its B-ring. This structural feature is believed to be crucial for its bioactivity. Understanding the biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and for the development of novel therapeutic agents. This guide synthesizes the current knowledge on this compound biosynthesis, drawing parallels with the well-established flavonoid pathway and proposing a putative route for its formation.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed via the general phenylpropanoid and flavonoid pathways, culminating in the formation of apigenin, which then undergoes enzymatic modification to yield this compound.

Phenylpropanoid Pathway

The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

Flavonoid Biosynthesis: Formation of Apigenin

p-Coumaroyl-CoA serves as a key precursor for the flavonoid pathway. Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is subsequently isomerized by chalcone isomerase (CHI) to produce the flavanone naringenin. Finally, flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to yield apigenin.

Conversion of Apigenin to this compound: The Core Hypothesis

The final and defining step in this compound biosynthesis is the conversion of apigenin. This is proposed to be an oxidative modification of the B-ring of apigenin to form the characteristic p-quinol structure. While the specific enzyme, tentatively named "Protoapigenone Synthase," has not yet been definitively identified, evidence from related flavonoid modifications suggests the involvement of specific enzyme families.

Key Enzyme Candidates:

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is well-known for catalyzing a wide range of oxidative reactions in flavonoid biosynthesis, including hydroxylations and rearrangements. A specific CYP enzyme could be responsible for the hydroxylation and subsequent oxidation of the B-ring of apigenin.

-

2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These enzymes are also involved in flavonoid modifications, particularly in ferns. It is plausible that a 2-ODD catalyzes the formation of the p-quinol moiety.

The proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax, kcat) and in planta substrate and product concentrations, for the enzymatic conversion of apigenin to this compound. The following table summarizes hypothetical data points that would be crucial to obtain for a comprehensive understanding of this pathway.

| Parameter | Enzyme | Substrate | Product | Value (Hypothetical) | Method of Determination |

| Michaelis-Menten Constant (Km) | Protoapigenone Synthase | Apigenin | This compound | 10-100 µM | In vitro enzyme assay with purified recombinant enzyme |

| Maximum Velocity (Vmax) | Protoapigenone Synthase | Apigenin | This compound | 5-50 pkat/mg protein | In vitro enzyme assay with purified recombinant enzyme |

| Catalytic Efficiency (kcat/Km) | Protoapigenone Synthase | Apigenin | This compound | 10^3 - 10^5 M⁻¹s⁻¹ | Calculated from Km and kcat values |

| In Planta Concentration | - | Apigenin | - | 1-10 µg/g fresh weight | HPLC-MS/MS analysis of plant tissue extracts |

| In Planta Concentration | - | - | This compound | 0.1-1 µg/g fresh weight | HPLC-MS/MS analysis of plant tissue extracts |

Experimental Protocols

To facilitate the identification and characterization of the enzyme responsible for converting apigenin to this compound, the following detailed experimental protocols are proposed.

Protocol 1: Identification of Candidate Genes from Thelypteris torresiana

This protocol outlines a strategy to identify candidate genes encoding "Protoapigenone Synthase" from Thelypteris torresiana.

Methodology:

-

Plant Material: Collect fresh fronds of Thelypteris torresiana.

-

RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

cDNA Synthesis and Transcriptome Sequencing: Synthesize cDNA from the total RNA and perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatics Analysis:

-

Perform de novo assembly of the transcriptome to generate a set of unigenes.

-

Annotate the unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database) to identify homologs of cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases.

-

-

Quantitative Real-Time PCR (qRT-PCR): Analyze the expression levels of the identified candidate genes in different tissues of T. torresiana and correlate these with the accumulation of this compound as determined by HPLC-MS/MS.

-

Selection of Candidate Genes: Prioritize candidate genes that show a strong positive correlation between their expression levels and this compound content for further functional characterization.

Protocol 2: Heterologous Expression and Purification of Candidate Enzymes

This protocol describes the expression of candidate genes in a heterologous host and the purification of the recombinant enzymes.

Methodology:

-

Cloning: Clone the full-length coding sequences of the candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression:

-

E. coli: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

-

Yeast (Saccharomyces cerevisiae): Transform the expression constructs into a suitable yeast strain. Induce protein expression with galactose.

-

-

Protein Extraction: Harvest the cells and lyse them by sonication or high-pressure homogenization.

-

Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Further purify the protein using size-exclusion chromatography if necessary.

-

Protein Verification: Confirm the identity and purity of the protein by SDS-PAGE and Western blotting.

Protocol 3: In Vitro Enzyme Assay for "Protoapigenone Synthase" Activity

This protocol details an in vitro assay to determine the enzymatic activity of the purified recombinant proteins.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant enzyme (1-10 µg)

-

Apigenin (10-100 µM)

-

Cofactors:

-

For CYPs: NADPH (1 mM) and a cytochrome P450 reductase.

-

For 2-ODDs: 2-oxoglutarate (1 mM), FeSO₄ (100 µM), and sodium ascorbate (2 mM).

-

-

Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate or by acidification.

-

Product Extraction: Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Evaporate the organic solvent and redissolve the residue in methanol. Analyze the sample by HPLC-MS/MS to identify and quantify the formation of this compound. Use an authentic standard of this compound for comparison of retention time and mass spectra.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a promising area of research with significant implications for the pharmaceutical and biotechnology industries. While the complete pathway and the specific enzymes involved are yet to be fully elucidated, the presented putative pathway and experimental protocols provide a solid framework for future investigations. The identification and characterization of "Protoapigenone Synthase" will be a critical step towards the metabolic engineering of plants or microorganisms for the sustainable production of this valuable compound. Further research should also focus on the regulatory mechanisms governing this compound biosynthesis, including the role of transcription factors and environmental cues.

Protoapigenin mechanism of action in cancer cells

An In-depth Technical Guide to the Mechanism of Action of Protoapigenin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoapigenone, a naturally occurring flavonoid derived from the fern Thelypteris torresiana, has demonstrated significant anti-cancer properties with a potency reportedly tenfold greater than its well-studied precursor, apigenin.[1] This technical guide elucidates the core mechanisms of action by which protoapigenone exerts its cytotoxic effects on cancer cells. It provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for key assays. The information presented is intended to support further research and drug development efforts centered on this promising anti-neoplastic agent.

Core Mechanisms of Action

Protoapigenone's anti-cancer activity is multifaceted, primarily driven by the induction of oxidative stress, which in turn triggers signaling cascades leading to cell cycle arrest and apoptosis.[1][2][3] Unlike its precursor apigenin, the pro-apoptotic effects of protoapigenone are critically dependent on the generation of reactive oxygen species (ROS) and the subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1]

Induction of Oxidative Stress

A primary initiating event in protoapigenone-treated cancer cells is the rapid increase in intracellular ROS levels, coupled with a depletion of intracellular glutathione (GSH).[1] This disruption of the cellular redox balance is a crucial upstream event that instigates the downstream signaling pathways responsible for apoptosis. The thiol-antioxidant N-acetylcysteine has been shown to abolish protoapigenone-induced MAPK activation and apoptosis, confirming the pivotal role of oxidative stress in its mechanism of action.[1]

Apoptosis Induction via MAPK Signaling

Protoapigenone treatment leads to the persistent activation of all three major MAPK pathways: ERK, JNK, and p38.[1][3] This sustained activation is a critical determinant of its pro-apoptotic effect. The activation of these kinases leads to the hyperphosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, which is thought to inactivate them.[1] This, in turn, leads to a loss of mitochondrial membrane potential (MMP), a key event in the intrinsic pathway of apoptosis.[1] The activation of JNK is also linked to the thiol modification of glutathione S-transferase π (GSTpi), which prevents GSTpi from inhibiting JNK, thus amplifying the apoptotic signal.[1] The apoptotic cascade is ultimately executed through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][3]

Cell Cycle Arrest at S and G2/M Phases

In addition to inducing apoptosis, protoapigenone also inhibits cancer cell proliferation by arresting the cell cycle at the S and G2/M phases.[2][3] This cell cycle blockade is associated with a decrease in the levels of key regulatory proteins, including cyclin-dependent kinase 2 (Cdk2) and cyclin B1.[2][3] Furthermore, protoapigenone treatment leads to an increase in the inactive, phosphorylated form of Cdc25C (at Ser216), a phosphatase that is essential for entry into mitosis.[2][3] The modulation of these cell cycle regulators prevents cancer cells from progressing through the cell cycle and dividing.

Quantitative Data

The cytotoxic efficacy of protoapigenone has been evaluated across a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 3.88 | ~12.9 | [4][5] |

| MCF-7 | Breast Cancer | 0.27 | ~0.9 | [4][5] |

| HepG2 | Liver Cancer | 0.27 | ~0.9 | [4][5] |

| Hep3B | Liver Cancer | 0.27 | ~0.9 | [4][5] |

| A549 | Lung Cancer | 3.88 | ~12.9 | [4][5] |

| Ca9-22 | Oral Cancer | - | - | [4] |

| MDAH-2774 | Ovarian Cancer | - | - | [2] |

| SKOV3 | Ovarian Cancer | - | - | [2] |

| PC-3 | Prostate Cancer | - | - | [3] |

| DU145 | Prostate Cancer | - | - | [3] |

Note: Conversion from µg/mL to µM is approximated based on a molecular weight of ~300 g/mol for protoapigenone. Exact values may vary slightly.

Signaling Pathway and Mechanism Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and the overall mechanism of action of protoapigenone.

Caption: Overall mechanism of protoapigenone action in cancer cells.

Caption: MAPK-mediated intrinsic apoptosis pathway induced by protoapigenone.

Caption: Experimental workflow for assessing protoapigenone's effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on protoapigenone. Specific parameters should be optimized for the cell line and laboratory conditions being used.

Cell Viability Assay (XTT Assay)

This protocol is used to determine the cytotoxic effects of protoapigenone and to calculate its IC50 value.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, SKOV3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of protoapigenone in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the protoapigenone-containing medium at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an activation reagent.

-

Colorimetric Reaction: Add 50 µL of the XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C, or until a significant color change is observed in the control wells.

-

Measurement: Measure the absorbance of the samples in a microplate (ELISA) reader at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the protoapigenone concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with protoapigenone at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the adherent cells with PBS, detach them using trypsin-EDTA, and then combine them with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by protoapigenone.

-

Protein Extraction: Treat cells with protoapigenone as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total-ERK, cleaved caspase-3, Bcl-2, Cyclin B1, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

Protoapigenone is a potent anti-cancer agent that induces apoptosis and cell cycle arrest in various cancer cell lines. Its mechanism of action is distinct from that of apigenin and is primarily driven by the induction of oxidative stress and the subsequent activation of MAPK signaling pathways. The data presented in this guide highlights its potential as a lead compound for the development of novel chemotherapeutic agents. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Protoapigenone: A Technical Guide to its Biological Activity and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoapigenone, a rare natural flavonoid, has emerged as a compound of significant interest in oncological research. Possessing a unique p-quinol moiety on its B-ring, it demonstrates potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Protoapigenone's biological activity and pharmacological properties, with a primary focus on its anticancer effects. The document details its mechanism of action, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways. Quantitative data on its efficacy are presented, along with descriptions of the experimental protocols used in its evaluation. While research into its anti-inflammatory and neuroprotective effects is limited, the known properties of its structural analog, apigenin, are briefly discussed to highlight potential avenues for future investigation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Protoapigenone is a flavonoid first isolated from the Formosan fern Thelypteris torresiana. Structurally related to the common dietary flavonoid apigenin, Protoapigenone is distinguished by a non-aromatic B-ring, a feature that is critical to its biological activity[1]. Its potential as an anticancer agent has been a primary focus of scientific investigation, with numerous studies demonstrating its ability to inhibit the growth of various cancer cells both in vitro and in vivo[2][3][4]. This document synthesizes the available scientific literature on Protoapigenone, presenting its pharmacological properties, mechanisms of action, and the experimental methodologies used to elucidate them.

Anticancer Activity

Protoapigenone exhibits significant cytotoxic activity against a broad spectrum of human cancer cell lines, including ovarian, prostate, breast, lung, liver, and oral cancers[2][3][5][6]. Notably, it has shown selectivity for cancer cells over non-cancerous cell lines in some studies[4].

Cytotoxicity

The efficacy of Protoapigenone and its derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values across various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Protoapigenone | MDAH-2774 | Ovarian | Not specified, but significant cytotoxicity observed | [4] |

| Protoapigenone | SKOV3 | Ovarian | Not specified, but significant cytotoxicity observed | [4] |

| Protoapigenone | PC-3 | Prostate | Not specified, but inhibited cell growth | [2] |

| Protoapigenone | MDA-MB-231 | Breast | Potent, ~10-fold more than apigenin | [3] |

| Protoapigenone | HepG2 | Liver | 0.27-3.88 µg/mL | [1] |

| Protoapigenone | Hep3B | Liver | 0.27-3.88 µg/mL | [1] |

| Protoapigenone | MCF-7 | Breast | 0.27-3.88 µg/mL | [1] |

| Protoapigenone | A549 | Lung | 0.27-3.88 µg/mL | [1] |

| Protoapigenone 1'-O-butyl ether | Hep3B | Liver | Significantly stronger than Protoapigenone | [5] |

| Protoapigenone 1'-O-butyl ether | MCF-7 | Breast | Significantly stronger than Protoapigenone | [5] |

| Protoapigenone 1'-O-butyl ether | MDA-MB-231 | Breast | Significantly stronger than Protoapigenone | [5] |

| WYC-241 (Protoapigenone analogue) | A549 | Lung | 1.601 ± 0.075 | [7] |

| WYC-0209 (Protoapigenone derivative) | KB | Epithelial Carcinoma | More potent than some derivatives | [7] |

| WYC-0209 (Protoapigenone derivative) | KB-Vin | Vincristine-resistant Nasopharyngeal Carcinoma | More potent than some derivatives | [7] |

| WYC-0209 (Protoapigenone derivative) | DU145 | Prostate | More potent than some derivatives | [7] |

Mechanism of Action

Protoapigenone exerts its anticancer effects through a multi-faceted mechanism that includes the induction of apoptosis and cell cycle arrest.

Protoapigenone is a potent inducer of apoptosis in cancer cells. In human prostate cancer cells, it triggers apoptosis by increasing the levels of cleaved poly(ADP-ribose) polymerase (PARP) and caspase-3[2]. This process is mediated by the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun NH2-terminal kinase (JNK) 1/2[2][8]. Similarly, in human breast cancer cells, Protoapigenone-induced apoptosis is associated with the persistent activation of MAPK ERK, JNK, and p38, leading to the hyperphosphorylation of Bcl-2 and Bcl-xL and a subsequent loss of mitochondrial membrane potential[3]. The induction of oxidative stress appears to be a critical upstream event in this pathway[3].

Protoapigenone has been shown to arrest cancer cells at the S and G2/M phases of the cell cycle[2][4][6]. In ovarian and prostate cancer cells, this cell cycle blockade is associated with a decrease in the expression of key regulatory proteins such as p-Cdk2, Cdk2, p-Cyclin B1, and Cyclin B1, and an increase in the expression of the inactive form of p-Cdc25C[2][4]. The p38 MAPK pathway, but not the JNK1/2 pathway, appears to be involved in mediating this S and G2/M arrest[2].

In Vivo Studies

The anticancer potential of Protoapigenone has also been demonstrated in vivo. In nude mice xenograft models of ovarian and prostate cancer, treatment with Protoapigenone significantly suppressed tumor growth without causing major side effects[2][4]. These findings underscore the therapeutic potential of Protoapigenone as a systemically administered anticancer agent.

Anti-inflammatory and Neuroprotective Properties

Currently, there is a notable lack of specific research on the anti-inflammatory and neuroprotective properties of Protoapigenone. However, its close structural analog, apigenin, is well-documented to possess both of these activities. Apigenin exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-α, IL-6, and COX-2. It has also demonstrated neuroprotective effects in various models of neurological disorders by protecting neurons from apoptosis and reducing neuroinflammation[5][9][10]. The structural similarities between Protoapigenone and apigenin suggest that Protoapigenone may also possess these properties, representing a promising area for future research.

Experimental Protocols

The biological activities of Protoapigenone have been elucidated through a variety of in vitro and in vivo experimental techniques.

In Vitro Assays

-

Principle: To determine the concentration of Protoapigenone that inhibits cell viability by 50% (IC50), various colorimetric assays are employed. These assays measure metabolic activity, which is proportional to the number of viable cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Protoapigenone for a specified duration (e.g., 24, 48, or 72 hours).

-

A reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), SRB (sulforhodamine B), or CCK-8 (Cell Counting Kit-8) is added to each well.

-

After incubation, the absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.

-

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Methodology:

-

Cells are treated with Protoapigenone for various time points.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of individual cells is measured by a flow cytometer.

-

The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

-

Principle: Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Methodology:

-

Cells are treated with Protoapigenone and then lysed to extract total protein.

-

Protein concentration is determined using a method such as the BCA assay.

-

Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptotic marker proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.

-

The resulting signal is detected using an imaging system, and the protein bands are quantified.

-

In Vivo Assays

-

Principle: To evaluate the in vivo anticancer efficacy of Protoapigenone, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.

-

Methodology:

-

Human cancer cells are injected subcutaneously or orthotopically into nude mice.

-

Once tumors are established, the mice are randomly assigned to treatment and control groups.

-

The treatment group receives Protoapigenone (e.g., via intraperitoneal injection or oral gavage) on a defined schedule, while the control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Conclusion and Future Directions

Protoapigenone has demonstrated significant promise as an anticancer agent, with a well-defined mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of MAPK signaling pathways. The available in vitro and in vivo data strongly support its further investigation and development as a potential therapeutic.

Key areas for future research include:

-

Elucidation of Anti-inflammatory and Neuroprotective Properties: Given the known activities of its structural analog, apigenin, a thorough investigation into the potential anti-inflammatory and neuroprotective effects of Protoapigenone is warranted.

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Protoapigenone are essential for its progression towards clinical application.

-

Combination Therapies: Evaluating the synergistic effects of Protoapigenone with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

-

Derivative Synthesis and Optimization: The synthesis and screening of novel Protoapigenone derivatives may yield compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The p-Quinol Moiety of Protoapigenone: A Technical Guide to its Significance in Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoapigenone, a flavonoid first isolated from the fern Thelypteris torresiana, has emerged as a promising natural product in oncology research.[1][2][3][4] Its potent cytotoxic activity against a range of cancer cell lines has garnered significant interest, positioning it as a lead compound for the development of novel anti-cancer therapeutics.[1][2][3][4][5] A distinctive feature of protoapigenone's structure is the presence of a p-quinol moiety in its B-ring, a feature that is relatively rare among flavonoids.[1] This technical guide provides an in-depth exploration of this critical chemical feature, summarizing the current understanding of its role in the biological activity of protoapigenone, the methodologies used to study it, and its biosynthesis.

The Critical Role of the p-Quinol Moiety in Cytotoxicity

The unique p-quinol structure within the B-ring of protoapigenone is intrinsically linked to its potent anti-cancer properties. Structure-activity relationship studies have consistently highlighted that this moiety is essential for the compound's cytotoxic effects. The α,β-unsaturated ketone within the p-quinol ring is believed to be a key pharmacophore, responsible for the molecule's ability to induce apoptosis in cancer cells.[5]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of protoapigenone and its derivatives has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, demonstrate its significant anti-proliferative effects. Below is a summary of reported IC50 values, showcasing the potent activity of protoapigenone.

| Cell Line | Cancer Type | Protoapigenone IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 1.60 | [1] |

| Hep3B | Hepatocellular Carcinoma | 0.23 | [1] |

| Ca9-22 | Oral Cancer | Not Reported | |

| A549 | Lung Cancer | 3.88 | [1] |

| MCF-7 | Breast Cancer | 0.78 | [1] |

| MDA-MB-231 | Breast Cancer | 0.27 | [1] |

Mechanism of Action: Induction of Apoptosis via MAPK Signaling

Protoapigenone exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. A key mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] Treatment of cancer cells with protoapigenone leads to the persistent activation of several key kinases within this pathway, including ERK, JNK, and p38.[5] This sustained activation triggers a cascade of downstream events culminating in apoptosis.

A critical aspect of protoapigenone's mechanism is the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione levels.[5] This oxidative stress appears to be a prerequisite for MAPK activation and subsequent mitochondrial-mediated apoptosis.[5]

The activation of the MAPK pathway by protoapigenone leads to the hyperphosphorylation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[5] This phosphorylation inhibits their protective function, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately activating the caspase cascade and executing apoptosis.

Experimental Protocols

Bioassay-Guided Fractionation for Isolation of Protoapigenone from Thelypteris torresiana

General Workflow:

Semi-Synthesis of Protoapigenone from Apigenin

A one-step semi-synthesis of protoapigenone from the readily available flavonoid, apigenin, has been developed. This method provides a more accessible source of the compound for research purposes.

Protocol:

-

Reaction Setup: Dissolve apigenin in a mixture of acetonitrile and water (typically 9:1 v/v).

-

Oxidation: Add a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), to the solution. The reaction proceeds via an oxidative dearomatization of the B-ring of apigenin.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, the reaction mixture is purified using chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, to yield pure protoapigenone.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of protoapigenone on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of protoapigenone for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with protoapigenone.

Protocol:

-

Cell Treatment: Treat cells with protoapigenone as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis

This technique is used to detect the expression and phosphorylation status of specific proteins involved in the signaling pathways affected by protoapigenone.

Protocol:

-

Protein Extraction: Lyse protoapigenone-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-ERK, anti-Bcl-2).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Biosynthesis of the p-Quinol Moiety

The biosynthesis of protoapigenone is believed to proceed from the common flavonoid precursor, apigenin. The key transformation is the oxidative dearomatization of the B-ring of apigenin to form the p-quinol moiety. While the specific enzyme responsible for this conversion in Thelypteris torresiana has not been definitively identified, it is strongly hypothesized to be a cytochrome P450-dependent monooxygenase.

Cytochrome P450 enzymes are a large family of heme-containing enzymes known to catalyze a wide range of oxidative reactions in plant secondary metabolism, including the hydroxylation and subsequent oxidation of flavonoid rings. The proposed biosynthetic step involves the enzymatic oxidation of the 4'-hydroxyl group on the B-ring of apigenin, leading to the formation of the dienone system characteristic of the p-quinol structure. Further research is needed to isolate and characterize the specific enzyme(s) involved in this crucial biosynthetic step.

Conclusion and Future Directions

The p-quinol moiety in the B-ring of protoapigenone is a critical determinant of its potent anti-cancer activity. This unique structural feature is responsible for inducing apoptosis in cancer cells through the activation of the MAPK signaling pathway, a process initiated by oxidative stress. The methodologies outlined in this guide provide a framework for the continued investigation of protoapigenone and its analogs.

Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: The definitive identification and characterization of the enzyme(s) responsible for the formation of the p-quinol moiety will provide valuable insights into flavonoid metabolism and may enable the biotechnological production of protoapigenone.

-

Lead Optimization: The p-quinol moiety serves as a key pharmacophore for the design and synthesis of novel, even more potent and selective anti-cancer agents.

-

In Vivo Studies: Further preclinical and clinical studies are necessary to fully evaluate the therapeutic potential of protoapigenone and its derivatives in the treatment of various cancers.

A thorough understanding of the chemistry and biology of the p-quinol moiety in protoapigenone will be instrumental in harnessing its full potential in the development of next-generation cancer therapies.

References

Protoapigenone: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of protoapigenone, a flavonoid with significant therapeutic potential. Due to the limited availability of direct quantitative solubility data for protoapigenone, this document leverages data from its structurally similar precursor, apigenin, to provide a robust reference for researchers. The guide includes a detailed experimental protocol for solubility determination and visual representations of key signaling pathways influenced by protoapigenone.

Solubility of Protoapigenone and Apigenin in Organic Solvents

Protoapigenone is reported to be soluble in dimethyl sulfoxide (DMSO)[1]. For broader applications, understanding its solubility in a range of organic solvents is crucial. While specific quantitative data for protoapigenone is scarce, the solubility of apigenin, a closely related flavonoid, offers valuable insights. The following table summarizes the available quantitative solubility data for apigenin in various organic solvents. These values can serve as a useful starting point for the preparation of stock solutions and experimental design involving protoapigenone.

| Solvent | Apigenin Solubility (mg/mL) | Apigenin Solubility (Mole Fraction at 318.2 K) |

| Dimethyl Sulfoxide (DMSO) | ~15[2] | 0.418[3][4] |

| Dimethyl Formamide (DMF) | ~25[2] | - |

| Polyethylene Glycol-400 (PEG-400) | - | 0.427[3][4] |

| Transcutol® | - | 0.383[3][4] |

| Propylene Glycol (PG) | - | 0.0150[3][4] |

| Ethylene Glycol (EG) | - | 0.00822[3][4] |

| Ethanol | ~0.3[2] | 0.000486[3][4] |

| 1-Butanol | - | 0.000918[3][4] |

| 2-Butanol | - | 0.000890[3][4] |

| Isopropanol (IPA) | - | 0.000629[3][4] |

| Ethyl Acetate (EA) | - | 0.000446[3][4] |

| Methanol | - | 0.000296[3][4] |

| Acetone | Data not available | Data not available |

| Water | Sparingly soluble | 0.00000308[3][4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a flavonoid like protoapigenone in an organic solvent, based on the widely accepted shake-flask method[5].

Objective: To determine the equilibrium solubility of protoapigenone in a specific organic solvent at a controlled temperature.

Materials:

-

Protoapigenone (solid)

-

Selected organic solvent (e.g., DMSO, ethanol)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid protoapigenone to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of protoapigenone of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of protoapigenone in the filtered supernatant by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Caption: A generalized workflow for determining equilibrium solubility.

Signaling Pathways Modulated by Protoapigenone

Protoapigenone has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways. The following diagrams illustrate the protoapigenone-induced activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and its impact on the PI3K/Akt signaling pathway.

Caption: Protoapigenone induces apoptosis via ROS-mediated MAPK activation.

Caption: Protoapigenone analogs can inhibit the pro-survival PI3K/Akt pathway.

References

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of Protoapigenone Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoapigenone, a naturally occurring flavonoid, has demonstrated significant anti-tumor properties in various preclinical studies. Its cytotoxic effects against a range of cancer cell lines are primarily attributed to the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the essential in-vitro screening methodologies to assess the cytotoxic potential of Protoapigenone. Detailed experimental protocols for cytotoxicity assays, apoptosis analysis, and cell cycle profiling are presented, alongside a consolidated summary of reported IC50 values. Furthermore, this guide illustrates the intricate signaling cascades initiated by Protoapigenone and a generalized experimental workflow using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and to aid in the design of future investigations.

Introduction

Protoapigenone, a derivative of apigenin, has emerged as a promising candidate in cancer research due to its potent cytotoxic activity against various cancer cell lines. Understanding the in-vitro cytotoxic profile of this compound is a critical first step in the drug development pipeline. This guide outlines the fundamental experimental procedures required to characterize the cytotoxic and pro-apoptotic effects of Protoapigenone, providing researchers with a robust framework for their investigations.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potency of a compound. The following table summarizes the reported IC50 values for Protoapigenone in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HepG2 | Liver Cancer | 0.27 - 3.88 | [1][2] |

| Hep3B | Liver Cancer | 0.27 - 3.88 | [1][2] |

| MCF-7 | Breast Cancer | 0.27 - 3.88 | [1][2] |

| A549 | Lung Cancer | 0.27 - 3.88 | [1][2] |

| MDA-MB-231 | Breast Cancer | 0.27 - 3.88 | [1][2] |

| Ca9-22 | Oral Cancer | Not Specified | [1][2] |

| MDAH-2774 | Ovarian Cancer | Significant Cytotoxicity | [3] |

| SKOV3 | Ovarian Cancer | Significant Cytotoxicity | [3] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer, SKOV3 for ovarian cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Protoapigenone Preparation: A stock solution of Protoapigenone is prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations with culture medium immediately before use. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Protoapigenone or vehicle control (DMSO).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat cells with varying concentrations of Protoapigenone for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the concentration of Protoapigenone.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Protoapigenone for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Protoapigenone.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA histogram.

Signaling Pathways and Experimental Workflow

Protoapigenone-Induced Apoptotic Signaling Pathway

Protoapigenone induces apoptosis through a multifaceted mechanism involving the activation of Mitogen-Activated Protein Kinase (MAPK) pathways and the modulation of the Bcl-2 family of proteins.[4][5] Treatment with Protoapigenone leads to an increase in reactive oxygen species (ROS), which in turn activates the JNK, p38, and ERK signaling cascades.[4] These MAPKs then phosphorylate and inactivate anti-apoptotic Bcl-2 proteins (Bcl-2 and Bcl-xL), while promoting the activity of pro-apoptotic Bcl-2 proteins (Bax and Bak). This shift in the balance of Bcl-2 family proteins leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis.[3][4]

Caption: Protoapigenone-induced apoptotic signaling cascade.

General Experimental Workflow for In-Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for assessing the cytotoxic effects of Protoapigenone in a laboratory setting.

Caption: A generalized workflow for in-vitro screening.

Conclusion

This technical guide provides a foundational framework for the in-vitro evaluation of Protoapigenone's cytotoxic and pro-apoptotic activities. The detailed protocols and compiled data serve as a valuable resource for researchers initiating studies on this promising anti-cancer agent. The visualization of the signaling pathways and experimental workflow is intended to enhance the understanding of its mechanism of action and to streamline the experimental design process. Further investigations are warranted to fully elucidate the therapeutic potential of Protoapigenone and its analogs in various cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Relationship and Therapeutic Potential of Protoapigenin and its Precursor Apigenin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth exploration of the biochemical relationship between the naturally occurring flavonoid apigenin and its derivative, protoapigenin. It covers their chemical properties, biosynthetic and synthetic pathways, comparative biological activities, and the experimental protocols relevant to their study.

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a widely distributed natural flavone found in numerous fruits, vegetables, and herbs, including parsley, celery, and chamomile.[1] It is renowned for a spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] Protoapigenone, a derivative of apigenin, possesses an unusual p-quinol moiety on its B-ring and has emerged as a promising anticancer agent with low toxicity.[3][4] This guide elucidates the precursor-product relationship between apigenin and protoapigenone, detailing the transformation from a common dietary flavonoid into a potent therapeutic lead.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of apigenin and this compound is presented below. Understanding these properties is crucial for their extraction, formulation, and application in experimental and therapeutic settings.

| Property | Apigenin | Protoapigenone | Data Source(s) |

| Chemical Formula | C₁₅H₁₀O₅ | C₁₅H₁₀O₆ | [3][5][6] |

| Molar Mass | 270.24 g/mol | Not explicitly found, calculated as ~286.24 g/mol | [5] |

| Appearance | Yellow crystalline solid | Not explicitly found | [1] |

| Melting Point | 345 to 350 °C | Not explicitly found | [1] |

| Solubility in Water | 0.00135 mg/mL (practically insoluble) | Not explicitly found | [7][8] |